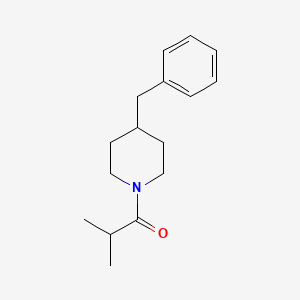
3-cyclopentylprop-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopentylprop-2-ynoic acid is an organic compound with the molecular formula C8H10O2 It is characterized by a cyclopentyl group attached to a propynoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentylprop-2-ynoic acid typically involves the reaction of cyclopentylacetylene with carbon dioxide under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where cyclopentylacetylene is reacted with carbon dioxide in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-cyclopentylprop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Substitution: Reagents such as sodium amide (NaNH2) and organolithium compounds are used for substitution reactions.
Major Products Formed
Oxidation: Cyclopentanone or cyclopentylcarboxylic acid.
Reduction: Cyclopentylprop-2-ene or cyclopentylpropane.
Substitution: Various substituted cyclopentyl derivatives depending on the reagent used.
Scientific Research Applications
3-cyclopentylprop-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-cyclopentylprop-2-ynoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting the growth and proliferation of cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Cyclopentylacetic acid
- Cyclopentylpropanoic acid
- Cyclopentylmethanol
Comparison
3-cyclopentylprop-2-ynoic acid is unique due to the presence of the alkyne group, which imparts distinct reactivity compared to similar compounds. While cyclopentylacetic acid and cyclopentylpropanoic acid have similar cyclopentyl groups, they lack the alkyne functionality, making them less reactive in certain chemical transformations. Cyclopentylmethanol, on the other hand, has an alcohol group, which leads to different chemical behavior and applications .
Properties
CAS No. |
6053-88-9 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



